1-Cyclopropylimidazolidin-2-one
Overview
Description
1-Cyclopropylimidazolidin-2-one is a heterocyclic compound featuring a cyclopropyl group attached to an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropylimidazolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamines with carbonyl compounds. The reaction typically requires a catalyst, such as a metal catalyst or an organocatalyst, to facilitate the formation of the imidazolidinone ring . Another method involves the diamination of olefins, where the olefin undergoes an intramolecular hydroamination to form the desired cyclic urea .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. These methods prioritize high yields, cost-effectiveness, and environmental sustainability. Catalytic processes, such as those involving metal catalysts, are commonly used to achieve these goals .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted imidazolidinones, which can be further functionalized for specific applications .
Scientific Research Applications
1-Cyclopropylimidazolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Cyclopropylimidazolidin-2-one exerts its effects involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The imidazolidinone ring plays a crucial role in binding to the active sites of enzymes or receptors, thereby influencing their activity .
Comparison with Similar Compounds
Imidazolidin-2-one: A closely related compound with similar structural features but without the cyclopropyl group.
Benzimidazolidin-2-one: Another related compound with a benzene ring fused to the imidazolidinone ring.
Uniqueness: 1-Cyclopropylimidazolidin-2-one is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness enhances its potential for specific applications, particularly in the design of novel pharmaceuticals and functional materials .
Properties
IUPAC Name |
1-cyclopropylimidazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-6-7-3-4-8(6)5-1-2-5/h5H,1-4H2,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIBJFQSKXTOLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00707805 | |
Record name | 1-Cyclopropylimidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00707805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62491-84-3 | |
Record name | 1-Cyclopropylimidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00707805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclopropylimidazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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